Degradation Potency in EGFR Exon 19 Deletion Model: Comparative DC50 Analysis vs. Parent Inhibitor and Alternative PROTACs
In HCC827 cells harboring EGFR exon 19 deletion, Gefitinib-based PROTAC 3 induces EGFR degradation with a DC50 of 11.7 nM [1]. This value is 3.9-fold more potent than PROTAC EGFR degrader 6 (DC50 = 45.2 nM) , 3.1-fold more potent than PROTAC EGFR degrader 2 (DC50 = 36.51 nM) , and 1.3-fold more potent than PROTAC EGFR degrader 8 (DC50 = 15.56 nM) in the same cellular context. Notably, the parent inhibitor gefitinib does not induce EGFR degradation at any concentration, as its mechanism is purely inhibitory (IC50 = 33-54 nM in kinase assays) .
| Evidence Dimension | EGFR Degradation Potency (DC50) in HCC827 (exon 19 del) cells |
|---|---|
| Target Compound Data | 11.7 nM |
| Comparator Or Baseline | PROTAC EGFR degrader 6 (45.2 nM); PROTAC EGFR degrader 2 (36.51 nM); PROTAC EGFR degrader 8 (15.56 nM); Gefitinib (no degradation) |
| Quantified Difference | 3.9-fold, 3.1-fold, and 1.3-fold greater potency, respectively; gefitinib fails to degrade |
| Conditions | HCC827 NSCLC cell line (exon 19 deletion); 48-72 hour treatment; Western blot quantification |
Why This Matters
Superior degradation potency translates to lower required concentrations for achieving equivalent target knockdown, reducing potential off-target effects and enabling more robust in vitro target validation.
- [1] Adooq Bioscience. (n.d.). Gefitinib-based PROTAC 3 (A19093) - Datasheet. Adooq Bioscience. View Source
